2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid

Catalog No.
S990944
CAS No.
1184828-98-5
M.F
C14H20O4
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid

CAS Number

1184828-98-5

Product Name

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-ethylbutanoic acid

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C14H20O4/c1-5-14(6-2,13(15)16)10-7-8-11(17-3)12(9-10)18-4/h7-9H,5-6H2,1-4H3,(H,15,16)

InChI Key

JKDMUYZVSXBHQE-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC(=C(C=C1)OC)OC)C(=O)O

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)OC)OC)C(=O)O

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is an organic compound classified under phenylpropanoic acids. It has the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol. The compound features a dimethoxy-substituted phenyl group attached to a branched butanoic acid structure, which contributes to its unique chemical properties and potential biological activities. Its systematic name reflects its structure, indicating the presence of two methoxy groups on the aromatic ring and an ethyl group on the butanoic acid backbone .

Currently, there is no scientific research readily available on the specific mechanism of action of DEBA in biological systems. Its potential interactions with other molecules or its role in biological processes remain unknown and require further investigation.

No data on the specific toxicity of DEBA is currently available. However, as a carboxylic acid derivative, it may exhibit mild to moderate irritation on contact with skin or eyes. Due to the presence of aromatic rings, it's advisable to handle DEBA with standard laboratory precautions for potentially hazardous organic compounds, including proper personal protective equipment (PPE) and appropriate handling procedures [].

The chemical reactivity of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are significant in medicinal chemistry.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of hydrocarbons.
  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution at the aromatic ring, especially at positions ortho or para to the methoxy groups.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and organic synthesis .

Research has indicated that 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid exhibits various biological activities, including:

  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Antioxidant Activity: The presence of methoxy groups can enhance antioxidant effects, potentially protecting cells from oxidative stress.
  • Antimicrobial Effects: Some studies have shown that derivatives of phenylpropanoic acids exhibit antimicrobial properties, suggesting similar potential for this compound .

Several methods can be employed for synthesizing 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid:

  • Starting from 3,4-Dimethoxybenzaldehyde:
    • Condensation with ethyl acetoacetate followed by reduction and carboxylation can yield the desired product.
  • Using Grignard Reagents:
    • Reaction of a Grignard reagent derived from 3,4-dimethoxybenzene with an appropriate ester can lead to the formation of the butanoic acid structure.
  • Direct Functionalization:
    • Methods involving direct functionalization of existing phenolic compounds may also be applicable .

The applications of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid span various fields:

  • Pharmaceuticals: It is being explored as a potential anti-inflammatory and antioxidant agent.
  • Agriculture: Its antimicrobial properties may find applications in crop protection.
  • Chemical Research: As a building block in organic synthesis for creating more complex molecules .

Interaction studies involving 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid focus on its binding affinities with various biological targets. These studies are crucial for understanding its mechanism of action:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors can elucidate its pharmacological effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems is essential for assessing its safety and efficacy.

Such studies are ongoing and contribute significantly to the development of new therapeutic agents based on this compound .

Several compounds share structural similarities with 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-(3,4-Dimethoxyphenyl)butanoic acidSimilar phenylpropanoic structureLacks ethyl substitution on the butanoic chain
Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoateContains dioxo groupsPotentially different reactivity due to keto groups
3-(3,4-Dimethoxyphenyl)propanoic acidPropanoic acid instead of butanoicShorter carbon chain affects biological activity

The uniqueness of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid lies in its specific ethyl substitution and dual methoxy groups, which may enhance its solubility and bioavailability compared to similar compounds. This structural configuration could lead to distinct pharmacological profiles and applications in medicinal chemistry .

XLogP3

3

Dates

Modify: 2023-08-16

Explore Compound Types